(Cyanomethyl)trimethylammonium iodide
Overview
Description
(Cyanomethyl)trimethylammonium iodide is a quaternary ammonium compound functionalized with a nitrile group. It is known for its use in various chemical reactions and applications due to its unique structure and properties. The compound has the molecular formula C₅H₁₁N₂I and a molecular weight of 226.06 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
(Cyanomethyl)trimethylammonium iodide can be synthesized through a one-step anion metathesis reaction. This involves the reaction of trimethylamine with iodoacetonitrile under controlled conditions. The reaction typically takes place in an organic solvent such as acetonitrile, and the product is isolated by crystallization .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is then purified through recrystallization and dried to obtain a stable solid form .
Chemical Reactions Analysis
Types of Reactions
(Cyanomethyl)trimethylammonium iodide undergoes various chemical reactions, including:
Nucleophilic Substitution Reactions: The compound can participate in vicarious nucleophilic substitution (VNS) reactions, where the nitrile group acts as a nucleophile.
Oxidation and Reduction Reactions: It can be involved in redox reactions, although specific conditions and reagents are required.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted nitriles, while oxidation reactions may produce corresponding oxides .
Scientific Research Applications
(Cyanomethyl)trimethylammonium iodide has several scientific research applications, including:
Mechanism of Action
The mechanism by which (cyanomethyl)trimethylammonium iodide exerts its effects involves its interaction with molecular targets through its nitrile and quaternary ammonium groups. These interactions can influence various biochemical pathways and processes, although specific details depend on the context of its use .
Comparison with Similar Compounds
Similar Compounds
- (Cyanomethyl)triphenylphosphonium bromide
- Acetamidinium iodide
- Iodoacetonitrile
- Bromoacetonitrile
- Phenethylammonium iodide
- Trimethylammonium chloride
- Dichloroacetonitrile
- Tetramethylammonium bromide
Uniqueness
(Cyanomethyl)trimethylammonium iodide is unique due to its combination of a quaternary ammonium group and a nitrile group, which imparts distinct chemical reactivity and stability. This makes it particularly useful in specific synthetic and industrial applications .
Properties
IUPAC Name |
cyanomethyl(trimethyl)azanium;iodide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11N2.HI/c1-7(2,3)5-4-6;/h5H2,1-3H3;1H/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLUXOICIYRXRNK-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(C)CC#N.[I-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11IN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00512875 | |
Record name | Cyano-N,N,N-trimethylmethanaminium iodide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00512875 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
82272-28-4 | |
Record name | Cyano-N,N,N-trimethylmethanaminium iodide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00512875 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (Cyanomethyl)trimethylammonium iodide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.